L-Normetanephrine

Description

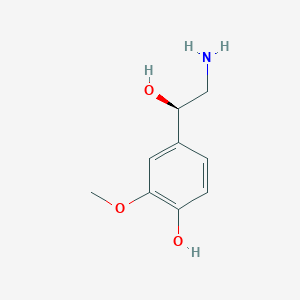

L-Normetanephrine (CAS# 97-31-4), also known as 3-O-methylnoradrenaline, is a catecholamine metabolite formed via the methylation of norepinephrine (NE) by the enzyme catechol-O-methyltransferase (COMT) . Structurally, it consists of a benzene ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, and an ethanolamine side chain (C₉H₁₃NO₃, molecular weight 199.2 g/mol) .

This compound serves as a biomarker in clinical diagnostics, particularly for neuroendocrine tumors like pheochromocytoma and paraganglioma, where elevated plasma levels correlate with excessive catecholamine secretion . Additionally, it is implicated in psychiatric conditions; melancholic depressive patients exhibit increased levels of this compound, suggesting chronic activation of the NE stress pathway . Its biosynthesis involves the COMT-mediated conversion of NE, which is further influenced by gut microbiome interactions, as demonstrated by correlations between L-tyrosine metabolism and COMT expression .

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.2 g/mol |

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |

InChI Key |

YNYAYWLBAHXHLL-QMMMGPOBSA-N |

SMILES |

COC1=C(C=CC(=C1)C(CN)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](CN)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Norepinephrine (NE)

- Structure: Contains hydroxyl groups at both 3- and 4-positions (C₈H₁₁NO₃) .

- Role: A primary neurotransmitter and hormone involved in the "fight-or-flight" response. Unlike L-Normetanephrine, NE binds directly to adrenergic receptors (α and β) to regulate blood pressure and heart rate .

- Metabolism: Converted to this compound via COMT or to 3,4-dihydroxymandelic acid via monoamine oxidase (MAO) .

Metanephrine

- Structure: 3-O-methylated derivative of epinephrine (adrenaline), with a methoxy group at the 3-position and hydroxyl at the 4-position (C₁₀H₁₅NO₃) .

- Diagnostic Use: Like this compound, metanephrine is a pheochromocytoma biomarker. However, it derives from epinephrine rather than NE, reflecting distinct tumor subtypes .

Norfenefrine (m-Octopamine)

- Structure: 3-hydroxyphenylethanolamine (C₈H₁₁NO₂), lacking the methoxy group present in this compound .

- Function: A trace amine with weak adrenergic activity.

Epinephrine

- Structure: Differs from this compound by an additional methyl group on the ethanolamine side chain (C₉H₁₃NO₃) .

- Role: A hormone regulating glucose metabolism and bronchial dilation. Its metabolite, metanephrine, is structurally analogous to this compound but originates from a different precursor .

Comparative Data Table

Metabolic and Diagnostic Differences

- Biosynthetic Pathways: this compound and metanephrine are both COMT products but derive from NE and epinephrine, respectively. This distinction aids in identifying the origin of catecholamine-secreting tumors . Norfenefrine is synthesized via hydroxylation of tyramine, bypassing COMT .

- Analytical Detection: this compound is quantified in plasma using liquid chromatography with electrochemical detection (LC-ECD), achieving sensitivity down to 0.1 nM . Metanephrine assays employ similar methods but require differentiation via retention times .

- Clinical Thresholds: Plasma this compound reference ranges are 18–112 pg/mL (sitting position), whereas metanephrine ranges are 12–60 pg/mL. Exceeding these thresholds suggests pheochromocytoma .

Research and Clinical Implications

- Pheochromocytoma Diagnosis: Combined measurement of this compound and metanephrine achieves >95% diagnostic accuracy, outperforming traditional catecholamine assays .

- Gut-Brain Axis: Gut microbiota influence this compound levels via modulation of tyrosine metabolism and COMT expression, linking dysbiosis to catecholamine dysregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.